molecular formula C10H7BrFNO B1399323 8-Bromo-7-fluoro-2-methoxyquinoline CAS No. 1001322-87-7

8-Bromo-7-fluoro-2-methoxyquinoline

Cat. No. B1399323
M. Wt: 256.07 g/mol
InChI Key: FWTZSTQAEXMYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 8-Bromo-7-fluoro-2-methoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 8th position with a bromine atom, at the 7th position with a fluorine atom, and at the 2nd position with a methoxy group .

Scientific Research Applications

Synthesis in Drug Discovery

8-Bromo-7-fluoro-2-methoxyquinoline and its derivatives have been explored for their utility in synthesizing antibiotics and other therapeutic compounds. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines, related to the target compound, has been demonstrated as key building blocks in antibiotic synthesis. This process involved a practical and scalable 4-step route, achieving an 81–85% overall yield from 2,4-dichloro-3-fluoroquinoline (Flagstad et al., 2014).

In Vivo Imaging and Sensor Development

Some derivatives of 8-Bromo-7-fluoro-2-methoxyquinoline have been investigated for their potential in in vivo imaging. For example, a study on the development of 76Br-labeled σ2-receptor ligands, closely related to the chemical structure of interest, highlighted their utility in identifying tumors in vivo using PET imaging. This research demonstrated the compounds' ability to target the σ2 receptor with high affinity and selectivity, making them potential candidates for imaging solid tumors (Rowland et al., 2006).

Use in Photoprotective Groups

The structure of 8-bromo-7-hydroxyquinoline, a variant of the compound , has been explored as a photoremovable protecting group. This compound is efficiently photolyzed under physiological conditions to release carboxylates, phosphates, and diols, making it suitable for studying cell physiology. Its properties include stability in the dark, water solubility, and low fluorescence levels, which are beneficial for its use in conjunction with biological indicators (Zhu et al., 2006).

Biological Activity and Antimicrobial Effects

Several studies have demonstrated the biological activities of quinoline derivatives. For instance, compounds synthesized from bromoquinolines, like the 8-bromo-7-fluoro-2-methoxyquinoline, have shown significant antibacterial activity against various pathogenic bacterial strains. These synthesized compounds have been noted for their broad antibacterial activity, particularly against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014).

Fluorescent Sensors and Cell Imaging

8-Bromo-7-fluoro-2-methoxyquinoline derivatives have been utilized in developing fluorescent sensors. A study on 8-aminoquinoline-based fluorescent Zn2+ sensors demonstrated the selective binding of these compounds to Zn2+, making them suitable for cell imaging studies. These sensors show excellent selectivity and substantial enhancement in fluorescence in the presence of Zn2+, offering potential applications in biological research (Pradhan et al., 2015).

Safety And Hazards

The safety data sheets for 8-Bromo-7-fluoro-2-methoxyquinoline are available online . These documents provide important information about the potential hazards of this compound, as well as recommended handling and storage procedures.

properties

IUPAC Name

8-bromo-7-fluoro-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-8-5-3-6-2-4-7(12)9(11)10(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZSTQAEXMYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2Br)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720977
Record name 8-Bromo-7-fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-fluoro-2-methoxyquinoline

CAS RN

1001322-87-7
Record name 8-Bromo-7-fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-7-fluoro-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-fluoro-2-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-7-fluoro-2-methoxyquinoline
Reactant of Route 4
8-Bromo-7-fluoro-2-methoxyquinoline
Reactant of Route 5
8-Bromo-7-fluoro-2-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-7-fluoro-2-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.